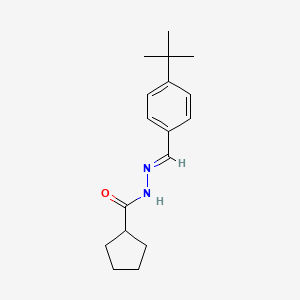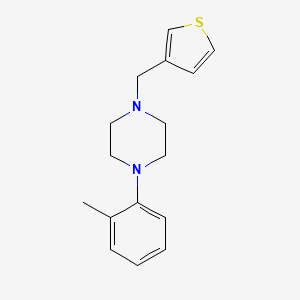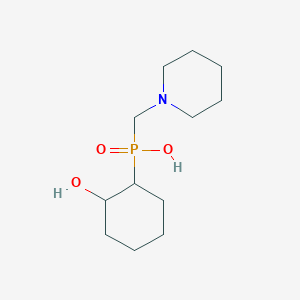
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a crucial role in the regulation of insulin signaling.
Mechanism of Action
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide exerts its pharmacological effects by inhibiting N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, which is a negative regulator of insulin signaling. N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide dephosphorylates the insulin receptor and other downstream signaling molecules, leading to the inhibition of insulin signaling. By inhibiting N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide enhances insulin signaling, leading to improved glucose uptake and glycemic control.
Biochemical and Physiological Effects:
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has been found to improve glucose uptake and glycemic control in animal models of diabetes and obesity. The compound has also been shown to improve insulin sensitivity and reduce hepatic glucose production. In addition, N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity for N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide inhibition. However, the compound has limited solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the compound may have off-target effects on other phosphatases, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the study of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide. One area of research could be the development of more potent and selective N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide inhibitors based on the structure of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide. Another area of research could be the investigation of the compound's effects on other signaling pathways and cellular processes. Finally, the therapeutic potential of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide in other diseases, such as cancer and neurodegenerative disorders, could also be explored.
Synthesis Methods
The synthesis of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide involves the reaction of 4-tert-butylbenzaldehyde with cyclopentanecarbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The purity and yield of the product can be improved by recrystallization and purification techniques.
Scientific Research Applications
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and obesity. The compound has been found to be a potent inhibitor of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, which is an enzyme that negatively regulates insulin signaling. By inhibiting N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide can enhance insulin signaling, leading to improved glucose uptake and glycemic control.
properties
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2,3)15-10-8-13(9-11-15)12-18-19-16(20)14-6-4-5-7-14/h8-12,14H,4-7H2,1-3H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAPMRQVZWYBJR-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(4-tert-butylphenyl)methylidene]cyclopentanecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]diimino}diacetic acid](/img/structure/B5063061.png)

![methyl N-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5063079.png)
![1-benzyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5063087.png)
![N-[4-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5063091.png)

![4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 2-furoate](/img/structure/B5063096.png)
![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5063110.png)
![N-[3-(4-morpholinyl)propyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5063115.png)
![2-{[5-(2-tert-butylphenoxy)pentyl]amino}ethanol](/img/structure/B5063124.png)
![4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5063130.png)
![1-({5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5063137.png)
![3-(5-bromo-2-methoxyphenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5063148.png)
![2-{2-methoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B5063152.png)